An In-depth Technical Guide to 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
An In-depth Technical Guide to 1-tert-Butyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a C3-Functionalized Pyrrole Building Block
In the landscape of medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone, forming the nucleus of numerous FDA-approved drugs and biologically active natural products.[1][2] Its derivatives are integral to therapeutics ranging from cholesterol-lowering agents to potent anticancer therapies.[3] However, the functionalization of the pyrrole ring is not trivial; regioselectivity is a paramount challenge. The synthesis of C3-functionalized pyrroles, in particular, has historically required multi-step processes often involving sterically demanding protecting groups.[4]
1-tert-Butyl-1H-pyrrole-3-carbaldehyde (CAS 30186-46-0) emerges as a compound of significant strategic value. It provides a stable, yet reactive, handle at the C3 position, a vector not as readily accessible as the more electronically favored C2 and C5 positions. The bulky N-tert-butyl group serves a dual purpose: it enhances solubility in organic solvents and, critically, it sterically directs electrophilic substitution to the C3 position. This guide offers an in-depth examination of this key synthetic intermediate, from its logical synthesis and spectral characterization to its potential applications in advanced drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties and safety requirements is the bedrock of successful research.
Core Physicochemical Properties
1-tert-Butyl-1H-pyrrole-3-carbaldehyde is commercially available as a solid. While exhaustive experimental data on properties such as melting and boiling points are not extensively reported in peer-reviewed literature, a summary of its key identifiers and computed properties provides a solid foundation for its use.
| Property | Value | Source |
| CAS Number | 30186-46-0 | [5] |
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| IUPAC Name | 1-tert-butylpyrrole-3-carbaldehyde | [5] |
| Appearance | Solid | |
| SMILES | CC(C)(C)N1C=CC(=C1)C=O | [5] |
| InChI Key | GRBRIIBLVDTOMG-UHFFFAOYSA-N | [5] |
GHS Hazard and Safety Information
This compound must be handled with appropriate care, adhering to standard laboratory safety protocols. The Globally Harmonized System (GHS) classification indicates several potential hazards.[5]
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Handling:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
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Wash hands thoroughly after handling.
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Synthesis and Mechanistic Rationale: The Vilsmeier-Haack Reaction
The preparation of 1-tert-butyl-1H-pyrrole-3-carbaldehyde is a classic example of leveraging steric hindrance to achieve desired regioselectivity in an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the method of choice.[6][7]
The Causality of C3-Selectivity
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6] This reagent is a mild electrophile.
In the case of N-substituted pyrroles, electrophilic attack typically occurs at the C2 (α) position due to superior stabilization of the cationic intermediate (arenium ion). However, the presence of a sterically bulky substituent on the nitrogen atom, such as the tert-butyl group, creates significant steric hindrance around the adjacent C2 and C5 positions. This steric shield effectively blocks the approach of the Vilsmeier reagent to the α-positions. Consequently, the electrophilic attack is directed to the less hindered C3 (β) position, yielding the 3-formylated product as the major isomer.[8] This steric control is the key principle that makes the synthesis of the title compound direct and efficient.
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Self-Validating Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack methodologies.[9] Researchers should perform their own reaction optimizations.
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Reagent Preparation (Vilsmeier Reagent Formation):
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In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white precipitate (the Vilsmeier reagent) is typically observed.
-
Causality Check: Slow, cooled addition is critical to control the exothermic reaction between DMF and POCl₃, preventing degradation and ensuring complete formation of the active electrophile.
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-
Electrophilic Substitution:
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Dissolve the starting material, 1-tert-butyl-1H-pyrrole (1.0 eq.), in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., dichloromethane).
-
Add the solution of the pyrrole dropwise to the stirring suspension of the Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for 2-4 hours.
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Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion.
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-
Work-up and Purification (Hydrolysis and Isolation):
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium bicarbonate or 2M NaOH until the mixture is basic (pH > 8).[9] This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes acidic byproducts.
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Causality Check: The quench must be performed slowly and at a low temperature to manage the highly exothermic neutralization.
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Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure 1-tert-butyl-1H-pyrrole-3-carbaldehyde.
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Structural Characterization: A Spectroscopic Profile
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. While a publicly available, fully assigned spectrum is scarce, the expected data can be reliably predicted based on the structure and data from analogous compounds.[10]
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5-9.8 ppm.
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Pyrrole Ring Protons: Three distinct signals are expected in the aromatic region (δ 6.0-8.0 ppm). The H2 and H5 protons will likely appear as triplets or doublets of doublets, coupled to each other and to the H4 proton. The H4 proton will also be a multiplet. The specific chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating effect of the nitrogen.
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tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons will be observed in the upfield region, typically around δ 1.5-1.7 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon (-CHO): A signal in the far downfield region, characteristic of aldehydes, is expected around δ 185-190 ppm.
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Pyrrole Ring Carbons: Four distinct signals are expected. C3 (the carbon bearing the aldehyde) will be significantly downfield. C2, C4, and C5 will appear in the aromatic region (approx. δ 110-140 ppm).
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tert-Butyl Carbons: Two signals are expected: a quaternary carbon signal (C(CH₃)₃) and a methyl carbon signal (-CH₃).
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IR (Infrared) Spectroscopy:
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A strong, sharp absorption band characteristic of a conjugated aldehyde C=O stretch is expected around 1660-1680 cm⁻¹.[10]
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C-H stretching bands for the aromatic pyrrole ring will be observed above 3000 cm⁻¹.
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C-H stretching bands for the aliphatic tert-butyl group will be observed just below 3000 cm⁻¹.
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Mass Spectrometry (MS):
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The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 151.21.
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Applications in Drug Discovery and Organic Synthesis
The aldehyde functionality is one of the most versatile in organic chemistry, serving as a gateway to a multitude of other functional groups. 1-tert-Butyl-1H-pyrrole-3-carbaldehyde is therefore not an end in itself, but a valuable intermediate for the synthesis of more complex, biologically relevant molecules.[7]
Gateway to Bioactive Scaffolds
The pyrrole-3-carbaldehyde core can be readily transformed into various derivatives with potential therapeutic applications. For instance, related pyrrole-3-carboxamides have been investigated as cannabinoid receptor 1 (CB1) inverse agonists, a class of compounds with potential applications in metabolic disorders.[11]
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The key transformations include:
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Oxidation to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions to build libraries of potential drug candidates.
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Reductive Amination with primary or secondary amines to generate substituted aminomethylpyrroles.
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Wittig or Horner-Wadsworth-Emmons reactions to extend the carbon chain with alkene functionalities, useful for creating rigidified molecular structures.
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Condensation reactions to form hydrazones, which have been explored as potent antitubercular agents targeting enzymes like InhA.[12]
Conclusion
1-tert-Butyl-1H-pyrrole-3-carbaldehyde represents a masterful blend of steric control and functional group accessibility. Its synthesis via the Vilsmeier-Haack reaction is a textbook case of regiochemical direction, providing reliable access to the less common C3-substituted pyrrole isomer. For the medicinal chemist or synthetic scientist, this molecule is not merely a catalog chemical but a validated strategic intermediate. Its aldehyde handle opens the door to a vast array of chemical transformations, enabling the rapid diversification of the pyrrole core and facilitating the exploration of structure-activity relationships in the quest for novel, high-efficacy therapeutic agents.
References
-
PubChem. 1-tert-Butyl-1H-pyrrole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. [Link]
-
National Center for Biotechnology Information. Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]
-
ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF. [Link]
-
Royal Society of Chemistry Publishing. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]
-
J-GLOBAL. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
-
ResearchGate. Bioactive pyrrole-based compounds with target selectivity | Request PDF. [Link]
- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
Amerigo Scientific. 1-tert-Butyl-1H-pyrrole-3-carbaldehyde. [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Eurekaselect. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]
-
ResearchGate. ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. [Link]
-
International Journal of Research in Pharmacy and Science. Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. syrris.com [syrris.com]
- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
